2,5-Dichloroterephthalonitrile
Overview
Description
2,5-Dichloroterephthalonitrile is an organic compound with the chemical formula C8H2Cl2N2. It is a white to almost white crystalline powder that is slightly soluble in acetone. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the reaction of p-nitro-p-chlorobenzene with amino chloromethane. This reaction typically requires specific conditions to ensure the desired product is obtained .
- Another method involves the reaction of o-nitro-p-chlorobenzene with chloroformaldehyde, followed by reduction to yield this compound .
Industrial Production Methods:
- Industrial production of this compound often employs large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to maximize yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride in an alcoholic medium.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terephthalonitriles, while reduction can produce different amine derivatives .
Scientific Research Applications
2,5-Dichloroterephthalonitrile has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
Safety and Hazards
Comparison with Similar Compounds
2,4-Dichloroterephthalonitrile: Similar in structure but with chlorine atoms at different positions.
2,6-Dichloroterephthalonitrile: Another structural isomer with chlorine atoms at the 2 and 6 positions.
1,4-Dichloroterephthalonitrile: A compound with chlorine atoms at the 1 and 4 positions.
Uniqueness:
- The unique positioning of the chlorine atoms in 2,5-Dichloroterephthalonitrile gives it distinct chemical properties and reactivity compared to its isomers. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
2,5-dichlorobenzene-1,4-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRQGBRIGDKUAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C#N)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172386 | |
Record name | 1,4-Benzenedicarbonitrile, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1897-43-4 | |
Record name | 2,5-Dichloro-1,4-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1897-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenedicarbonitrile, 2,5-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenedicarbonitrile, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloroterephthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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